molecular formula C22H25N3O4S2 B2369180 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 687574-09-0

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2369180
CAS RN: 687574-09-0
M. Wt: 459.58
InChI Key: FPDJHIVOKHXRAC-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression.

Mechanism of Action

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide inhibits the activity of the p53-MDM2 interaction by binding to the MDM2 protein. This binding prevents MDM2 from binding to p53, which leads to the activation of the p53 pathway. The activation of the p53 pathway induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, which can improve the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in lab experiments is its specificity for the p53-MDM2 interaction. This specificity allows researchers to study the effects of inhibiting this interaction on cancer cells without affecting other pathways. However, one limitation of using N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in lab experiments is its potency. N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has a low potency, which can limit its efficacy in certain experiments.

Future Directions

There are several future directions for the study of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide. One direction is the development of more potent analogs of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide that can be used in cancer therapy. Another direction is the study of the effects of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide on other pathways in cancer cells. Finally, the use of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in combination with other cancer therapies, such as radiation therapy and chemotherapy, should be further explored.

Synthesis Methods

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide.

Scientific Research Applications

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression. This inhibition leads to the activation of the p53 pathway, which is responsible for inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-21(19-4-2-3-5-20(19)24-16)30-15-10-23-22(26)17-6-8-18(9-7-17)31(27,28)25-11-13-29-14-12-25/h2-9,24H,10-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJHIVOKHXRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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